3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
3-(3-hydroxypropyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-4-9-6-8-3-2-7(9)11/h2-3,6,10H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLODCRGRKUNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN(C1=O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of 3-hydroxypropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-oxopropyl)-3,4-dihydropyrimidin-4-one.
Reduction: Formation of 3-(3-hydroxypropyl)-dihydropyrimidine.
Substitution: Formation of various substituted dihydropyrimidinones depending on the substituent introduced.
Scientific Research Applications
Biological Activities
The biological properties of 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one derivatives are extensive. They exhibit a range of pharmacological effects:
- Anticancer Activity : Studies have demonstrated that certain derivatives possess significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis .
- Antimicrobial Properties : Compounds in this class have shown effectiveness against a variety of bacteria and fungi. Their mechanism may involve disruption of microbial cell membranes or inhibition of metabolic pathways .
- Antioxidant Effects : Dihydropyrimidinones have been reported to scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases .
- Cardiovascular Benefits : Some studies suggest that these compounds may modulate calcium channels, leading to antihypertensive effects and improved cardiovascular health .
Case Studies
- Anticancer Research : A series of novel dihydropyrimidinone derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects. The study highlighted the structure-activity relationship (SAR) that guided further modifications to enhance efficacy .
- Antimicrobial Testing : A comprehensive study tested various derivatives against standard microbial strains, including E. coli and Staphylococcus aureus. Results indicated that specific substitutions on the dihydropyrimidine scaffold significantly increased antimicrobial potency, suggesting pathways for developing new antibiotics .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one with analogous pyrimidine derivatives, focusing on structural features, synthesis methods, and functional properties.
3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde Methyl Hemiaсetal ()
- Structure : Contains a formyl group (aldehyde) and methyl hemiacetal at the 4-position, in addition to the hydroxypropyl group.
- Synthesis: Synthesized via a three-step solvent-free route involving condensation of ethyl acetoacetate and methyl cyanoacetate, followed by reaction with propanolamine and oxidation. High-yield (72%) and cost-effective .
- Applications : Reactivity of the aldehyde group enables incorporation into dyes (e.g., porphyrins, BODIPY) for functional materials. The hydroxypropyl group enhances solubility in polar solvents .
- Key Difference : The presence of the aldehyde/hemiacetal group distinguishes it from this compound, which lacks this electrophilic site for further conjugation.
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione ()
- Structure : Features a branched hydroxypropyl chain (with two hydroxyl groups) and methoxymethyl substituents.
- Physical Properties : Higher polarity due to multiple hydroxyl and methoxy groups, likely leading to increased water solubility compared to the simpler hydroxypropyl-substituted compound.
- Synthetic Complexity : Requires multi-step functionalization, including fluorination and methoxymethyl protection, which may reduce scalability .
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one Dihydrochloride ()
- Structure : Substituted with a piperazine group at the 2-position and a methyl group at the 6-position.
- Pharmaceutical Relevance : The piperazine moiety is common in drug design (e.g., antipsychotics, antimicrobials) due to its basicity and solubility-enhancing properties. The dihydrochloride salt form improves bioavailability .
- Synthesis : Likely involves nucleophilic substitution or coupling reactions, differing from the hydroxypropyl derivative’s synthesis.
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives ()
- Structure: Fused pyrido-pyrimidinone systems with substituents like cyclopropane-oxadiazole or trimethylsilyl groups.
- Bioactivity : Such derivatives are explored as kinase inhibitors or anticancer agents, leveraging the fused ring system for planar binding to enzyme active sites .
- Key Difference : The fused aromatic system enhances rigidity and π-π stacking capability, contrasting with the partially saturated ring of this compound.
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency: The hydroxypropyl-substituted compound (target) lacks the complex functionalization seen in analogues like the aldehyde-hemiacetal derivative or fused pyrido-pyrimidinones , making it easier to synthesize but less reactive for advanced applications.
- Solubility and Bioavailability: The hydroxypropyl group improves aqueous solubility compared to non-polar substituents (e.g., bromophenoxy in ), though it is less effective than charged groups (e.g., piperazine dihydrochloride ).
- Stability : highlights the stability of similar hydroxypropyl derivatives under standard conditions, suggesting that this compound may also exhibit robust shelf life .
Biological Activity
3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one (often referred to as DHPM) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a dihydropyrimidinone scaffold, which is known for its ability to interact with various biological targets. The presence of a hydroxyl group on the propyl chain enhances its reactivity and potential for forming hydrogen bonds with enzyme active sites, influencing its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has been investigated for its anticancer properties . In vitro studies demonstrated that it inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has shown promising results against breast and colon cancer cell lines .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
- Modulation of Cellular Pathways : It may interact with pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antimicrobial activity (Table 1) .
- Anticancer Effects : A study evaluated the effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound exhibited IC50 values of 12 µM and 15 µM respectively, demonstrating notable anticancer potential (Table 2) .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Hydroxyl substitution enhances reactivity |
| 3-(3-Hydroxypropyl)-2,4-dihydropyrimidin-4-one | Moderate | Low | Lacks hydroxyl group |
| 3-(3-Hydroxypropyl)-5,6-dihydropyrimidin-4-one | Low | High | Different substitution pattern |
Q & A
Q. What comparative frameworks are effective for benchmarking against structurally related pyrimidinones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
